(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol
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Overview
Description
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol is a fluorinated organic compound with the molecular formula C6H10F2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, with two fluorine atoms attached to the third carbon and a hydroxymethyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol typically involves the fluorination of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-2-methanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the substitution of hydrogen atoms with fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol involves its interaction with molecular targets through its fluorine atoms and hydroxymethyl group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A non-fluorinated analog with similar structural features but different reactivity and properties.
2,2-Difluorotetrahydrofuran: Another fluorinated heterocycle with different ring structure and chemical behavior.
Fluorinated alcohols: Compounds with fluorine atoms and hydroxyl groups, but different ring structures and substitution patterns.
Uniqueness
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10F2O2 |
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Molecular Weight |
152.14 g/mol |
IUPAC Name |
(3,3-difluorooxan-2-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)2-1-3-10-5(6)4-9/h5,9H,1-4H2 |
InChI Key |
KIYZGHDTEUMZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)CO)(F)F |
Origin of Product |
United States |
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